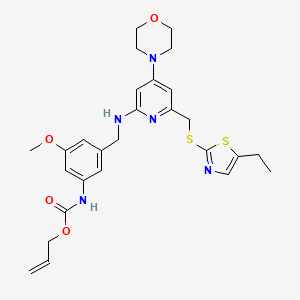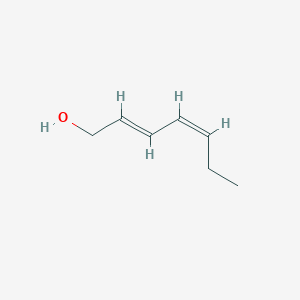
2E,4Z-Heptadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E,4Z-Heptadien-1-ol is an aliphatic alcohol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Control Applications
2E,4Z-Heptadien-1-ol has been synthesized through a concise process starting from commercially available materials. This compound, along with 2E,4Z-heptadienal, has been identified as male-specific, antennally active volatile compounds from the Saltcedar leaf beetle, Diorhabda elongata Brulle. These compounds have potential use in the biological control of the invasive weed saltcedar (Tamarix spp.) (Petroski, 2003).
Pheromone Synthesis
This compound is a key intermediate in the synthesis of grapevine moth sex pheromone. Various synthetic paths have been explored to produce this compound, including stereocontrolled building of the conjugated E,Z-diene system and catalytic hydrogenation processes. The most acceptable path for producing this compound in multigram amounts involves conjugated diynol and enynol intermediates (Mavrov, Chrelashvili, & Serebryakov, 1993).
Role in Aggregation Pheromone of Diorhabda Elongata
In the context of biological control, this compound and 2E,4Z-heptadienal were identified as behaviorally active components in the aggregation pheromone of Diorhabda elongata, a leaf beetle used for controlling invasive saltcedar. This discovery is significant for developing pheromone-based management strategies for this invasive species (Coss et al., 2005).
Ecological and Biomedical Significance
Oxidized heptenes derived from this compound have been isolated from flowers of Melodorum fruticosum. These compounds displayed moderate cytotoxicity against human tumor cell lines, highlighting their potential biomedical applications (Chaichantipyuth et al., 2001).
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(2E,4Z)-hepta-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3-,6-5+ |
InChI-Schlüssel |
MDRZSADXFOPYOC-DNVGVPOPSA-N |
Isomerische SMILES |
CC/C=C\C=C\CO |
SMILES |
CCC=CC=CCO |
Kanonische SMILES |
CCC=CC=CCO |
Synonyme |
(2E,4Z)-2,4-heptadien-1-ol 2,4-heptadien-1-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)
![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)
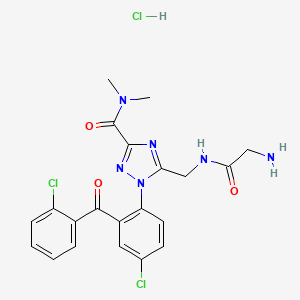
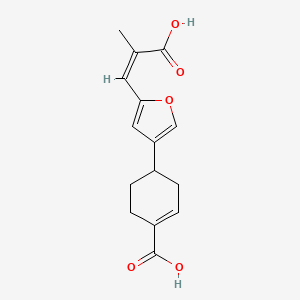
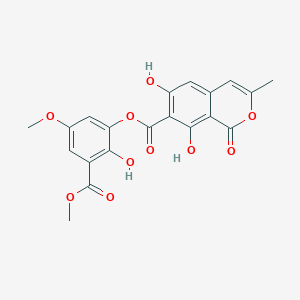
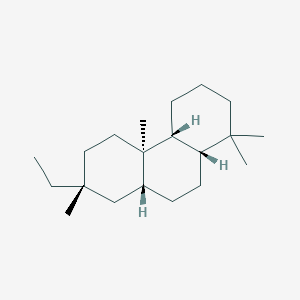
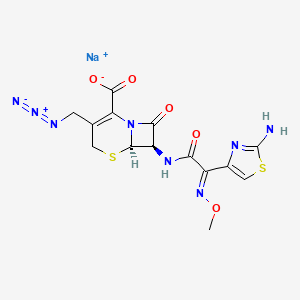
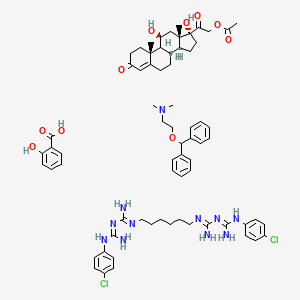
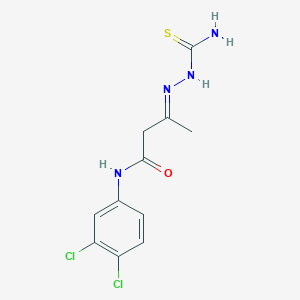
![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)
